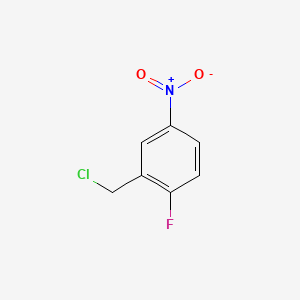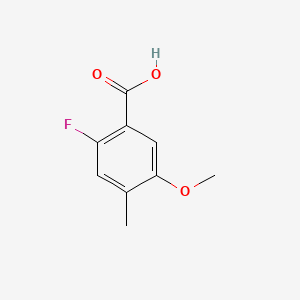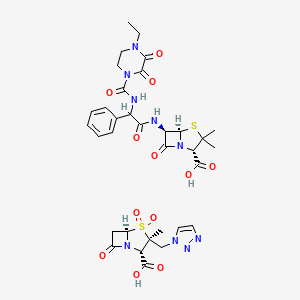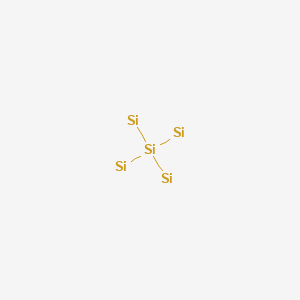
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester, also known as MANE, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. MANE is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester is not fully understood. However, studies have shown that 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have antioxidant properties and can scavenge free radicals. 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been shown to have a low toxicity profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester is its versatility. It can be synthesized using different methods and can be used as a building block for the synthesis of novel molecules. Another advantage is its low toxicity profile, which makes it a promising candidate for biomedical research. However, one limitation of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester is its limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester. One direction is the further exploration of its anti-inflammatory and anti-cancer properties. 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester can be used as a starting point for the synthesis of novel drug molecules with improved efficacy and reduced toxicity. Another direction is the study of its potential use as a plasticizer in biodegradable polymers. 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester can also be used as a monomer for the synthesis of polymers with unique properties, such as shape memory polymers. Further studies are needed to fully understand the mechanism of action of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester and its potential applications in various fields.
Métodos De Síntesis
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester can be synthesized using different methods, including the esterification of 6-hydroxy-2-naphthoic acid with 2-methylacrylic acid. The reaction is catalyzed by acid and yields 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester as a white solid. Another method involves the reaction of 2-methylacrylic acid with 6-hydroxy-2-naphthoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester.
Aplicaciones Científicas De Investigación
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been studied for its potential applications in various fields, including biomedical research, material science, and environmental science. In biomedical research, 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a building block for the synthesis of novel drug molecules. In material science, 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been used as a monomer for the synthesis of polymers with unique properties. In environmental science, 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been studied for its potential use as a biodegradable plasticizer.
Propiedades
Número CAS |
151705-85-0 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.322 |
Nombre IUPAC |
[6-(2-methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-11(2)17(19)21-15-7-5-14-10-16(8-6-13(14)9-15)22-18(20)12(3)4/h5-10H,1,3H2,2,4H3 |
Clave InChI |
FKRRGIZBYWZEHY-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



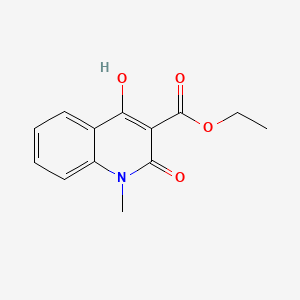
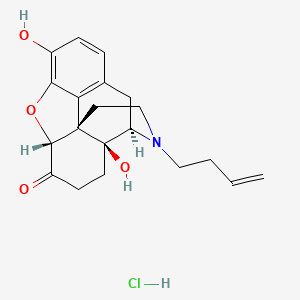
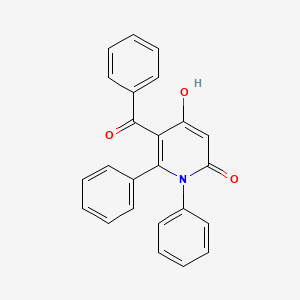
![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)
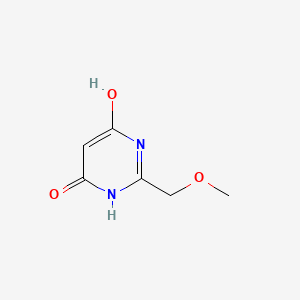

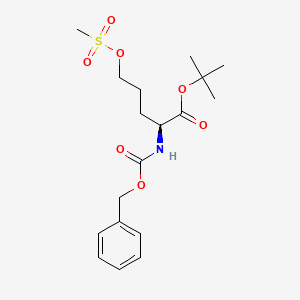
![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)

